molecular formula C15H9F4N5OS B609126 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea CAS No. 1430213-30-1

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B609126
CAS RN: 1430213-30-1
M. Wt: 383.3246
InChI Key: WMCOYUSJXXCHFH-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The molecule also contains a pyridinyl group, a thiadiazolyl group, and a trifluoromethylphenyl group, which could contribute to its properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate could potentially be used as a starting material .

Scientific Research Applications

  • Synthesis Methods : A study by Li and Chen (2008) developed a method for synthesizing derivatives of 1,3,4‐thiadiazol‐2‐yl urea, including compounds similar to the one , using microwave irradiation for efficient and high-yield production (Li & Chen, 2008).

  • Anticancer Activity : Li et al. (2019) synthesized novel derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea, showing potent activity against chronic myeloid leukemia (CML) cell lines, highlighting their potential as cancer treatment drugs (Li et al., 2019).

  • Antitumor Agents : Hafez and El-Gazzar (2020) reported the synthesis of novel pyridine derivatives containing 1,3,4-thiadiazole and urea groups. These compounds exhibited significant antitumor activity against various cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2020).

  • Fungicidal Applications : Song, Tan, and Wang (2008) synthesized and characterized a related compound, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrating excellent fungicidal activities against various fungi, indicating its potential use in agriculture or biocontrol (Song, Tan, & Wang, 2008).

  • Psoriasis Treatment : Li et al. (2016) discovered potent FLT3 inhibitors through structural optimization of a compound similar to the one . These inhibitors showed significant effects in a psoriatic animal model, suggesting their potential as treatments for psoriasis (Li et al., 2016).

Mechanism of Action

Target of Action

ML216, also known as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, primarily targets the Bloom syndrome protein (BLM), a member of the RECQ family of DNA helicases . BLM plays a crucial role in the dissolution of complex DNA structures and repair intermediates .

Mode of Action

ML216 acts by inhibiting the ATPase-coupled DNA helicase activity of BLM . It appears to act at the BLM-nucleic acid substrate binding site, inhibiting DNA binding and blocking BLM’s helicase activity . This inhibition is achieved by allosterically trapping a DNA-bound translocation intermediate .

Biochemical Pathways

The inhibition of BLM by ML216 affects the homologous recombination (HR) pathway for repair of DNA double-strand breaks and restart of collapsed or blocked replication forks . BLM also plays roles in toleration of microsatellite instability and sister chromatid decatenation .

Result of Action

The inhibition of BLM’s helicase activity by ML216 leads to an increase in DNA damage, as indicated by the increased production of γH2AX, a marker of DNA double-strand breaks . This results in increased susceptibility to apoptosis and DNA damage . Furthermore, ML216 increases the frequency of sister chromatid exchanges, a diagnostic cellular phenotype consistent with the absence of a functional BLM protein .

Action Environment

It is known that ml216 shows selective cytotoxicity, having a greater effect on blm-proficient cells compared to blm-deficient cells . This suggests that the cellular environment, specifically the presence or absence of functional BLM, can significantly influence the action of ML216.

Biochemical Analysis

Biochemical Properties

ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of ML216 to the BLM protein, thereby preventing it from performing its normal function .

Cellular Effects

The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, ML216 has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .

Molecular Mechanism

The molecular mechanism of action of ML216 involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of ML216 and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .

Dosage Effects in Animal Models

The effects of ML216 in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .

Metabolic Pathways

Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .

Subcellular Localization

Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOYUSJXXCHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430213-30-1
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea
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